4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate
Overview
Description
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that features both nitrophenyl and phenylsulfonyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfanyl and sulfonyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a nitrophenyl sulfide is reacted with a benzyl halide under basic conditions to form the desired product . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials and nanostructured catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)sulfanyl]benzyl N-2-furoylglycinate
- 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate
Uniqueness
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate is unique due to the presence of both nitrophenyl and phenylsulfonyl groups, which provide a combination of redox activity and potential enzyme inhibition. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-(benzenesulfonamido)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c24-21(14-22-31(27,28)20-4-2-1-3-5-20)29-15-16-6-10-18(11-7-16)30-19-12-8-17(9-13-19)23(25)26/h1-13,22H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYVDNQIODIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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